2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
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Description
2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C23H25N3O2S and its molecular weight is 407.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.16674822 g/mol and the complexity rating of the compound is 643. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
The exact mode of action of F3165-1655 is currently unknown . The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the target, inhibiting its activity, or altering its structure.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like F3165-1655 . These factors could include pH levels, temperature, presence of other molecules, and the specific cellular environment.
Properties
IUPAC Name |
2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-15(2)18-5-7-19(8-6-18)25-21(27)14-29-22-23(28)26(10-9-24-22)20-12-16(3)11-17(4)13-20/h5-13,15H,14H2,1-4H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVUGAAAVBMGEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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